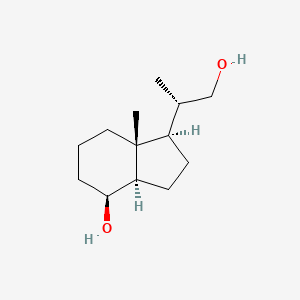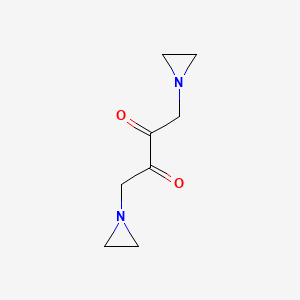
Rifampicin N-4'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifampicin N-4’-Oxide is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis and other bacterial infections. This compound is part of the ansamycin family of antibiotics, which are characterized by their unique macrocyclic structure. Rifampicin N-4’-Oxide is specifically noted for its modified structure, which includes an N-oxide functional group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin N-4’-Oxide typically involves the oxidation of rifampicin. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of Rifampicin N-4’-Oxide may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Rifampicin N-4’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Zinc, acetic acid.
Solvents: Dichloromethane, methanol.
Major Products Formed
Oxidized Derivatives: Further oxidation can lead to the formation of more highly oxidized compounds.
Reduced Derivatives: Reduction of the N-oxide group yields the parent amine.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted products.
Scientific Research Applications
Rifampicin N-4’-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antibiotics.
Biology: Investigated for its potential effects on bacterial RNA polymerase, similar to rifampicin, but with altered activity due to the N-oxide group.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to standard rifampicin treatment.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control.
Mechanism of Action
Rifampicin N-4’-Oxide exerts its effects by inhibiting bacterial RNA polymerase, similar to rifampicin. The N-oxide group may alter the binding affinity and specificity of the compound, potentially leading to differences in its antibacterial activity. The primary molecular target is the beta subunit of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA into RNA.
Comparison with Similar Compounds
Similar Compounds
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
Rifabutin: Another rifamycin derivative, used primarily for treating Mycobacterium avium complex infections.
Rifapentine: A rifamycin with a longer half-life, used in combination therapy for tuberculosis.
Rifaximin: A non-systemic rifamycin, used to treat gastrointestinal infections.
Uniqueness
Rifampicin N-4’-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its activity against certain bacterial strains, particularly those resistant to other rifamycins. Additionally, the N-oxide group can influence the compound’s stability and solubility, making it a valuable subject for further research and development.
Properties
CAS No. |
125833-03-6 |
|---|---|
Molecular Formula |
C₄₃H₅₈N₄O₁₃ |
Molecular Weight |
838.94 |
Synonyms |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)





![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)


